2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide
Description
“2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide” is a chemical compound with the linear formula C5H8N2O2S . It has a molecular weight of 160.196 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide” has been analyzed in a study . The quinoline ring system in the molecule is slightly bent, with a dihedral angle between the phenyl and the pyridine rings of 3.47 (7)° .Scientific Research Applications
Synthetic Organic Chemistry Applications
Oxazolidin-2-ones, including compounds structurally related to "2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide," are crucial in synthetic organic chemistry. They serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. Their versatility is demonstrated in the development of highly substituted cyclobutane derivatives through gold(I)-catalyzed intermolecular [2+2] cycloadditions, showcasing their role in constructing complex molecular frameworks with complete regio- and stereocontrol (Faustino et al., 2012). Furthermore, the synthesis of beta-pseudopeptide foldamers from the homo-oligomers of oxazolidin-2-one derivatives highlights their potential in creating new types of conformationally constrained tools for bioactive molecule design (Luppi et al., 2004).
Crystal Structure Interactions
In crystal structures, oxazolidin-2-one derivatives exhibit a wide variety of weak interactions, including C-H···O and π-π stacking interactions. These interactions contribute to the stability and arrangement of molecules in the crystal lattice. For example, a study on a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides revealed how these interactions play a critical role in the molecular assembly within crystals (Nogueira et al., 2015).
Biological Activity
The biological activity of oxazolidin-2-one derivatives extends to their antimicrobial properties. Synthesis of new compounds incorporating the oxazolidin-2-one framework has led to molecules with significant antimicrobial activity. This is exemplified by the creation of 3-[(4-Substituted)(2-oxo-1,3-oxazolidin-3-yl) phosphoryl]-1,3-oxazolidin-2-ones, which were synthesized and evaluated for their antimicrobial effectiveness, showcasing the therapeutic potential of these compounds (Reddy et al., 2008).
properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-4(10)3-7-1-2-9-5(7)8/h1-3H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJKRMRYZLBIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169340 | |
Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide | |
CAS RN |
172514-88-4 | |
Record name | 2-Oxo-3-oxazolidineethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172514-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172514884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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